molecular formula C19H27ClN2O2 B12305128 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride

1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride

Cat. No.: B12305128
M. Wt: 350.9 g/mol
InChI Key: RWASTCMOALQYNJ-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxybenzyl group, a piperidinyl group, and a tetrahydroazepinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroazepinone Core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Piperidinyl Group: This step involves the reaction of the intermediate with piperidine, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the Methoxybenzyl Group: This is typically done through a Friedel-Crafts alkylation reaction, using a methoxybenzyl halide and a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the tetrahydroazepinone core can be reduced to form alcohols.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidinyl group may interact with neurotransmitter receptors, while the methoxybenzyl group can modulate enzyme activity. The tetrahydroazepinone core provides structural stability and facilitates binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one
  • 1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one acetate

Uniqueness

1-(3-methoxybenzyl)-3-(piperidin-4-yl)-1,3,4,7-tetrahydro-2H-azepin-2-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its non-salt counterparts.

Properties

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-6-piperidin-4-yl-5,6-dihydro-2H-azepin-7-one;hydrochloride

InChI

InChI=1S/C19H26N2O2.ClH/c1-23-17-6-4-5-15(13-17)14-21-12-3-2-7-18(19(21)22)16-8-10-20-11-9-16;/h2-6,13,16,18,20H,7-12,14H2,1H3;1H

InChI Key

RWASTCMOALQYNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC=CCC(C2=O)C3CCNCC3.Cl

Origin of Product

United States

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